1-Tert-butyl-3-methylidenecyclobutane
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Overview
Description
1-Tert-butyl-3-methylidenecyclobutane is an organic compound characterized by a cyclobutane ring substituted with a tert-butyl group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-methylidenecyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted alkenes with suitable cyclizing agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-methylidenecyclobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group, altering the compound’s properties.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl ketones, while reduction can produce tert-butyl alkanes .
Scientific Research Applications
1-Tert-butyl-3-methylidenecyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methylidenecyclobutane involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-3-methylcyclobutane: Similar in structure but lacks the methylene group.
1-Tert-butyl-2-methylidenecyclobutane: Differently substituted cyclobutane with distinct reactivity.
1-Tert-butyl-3-ethylcyclobutane: Contains an ethyl group instead of a methylene group.
Uniqueness
1-Tert-butyl-3-methylidenecyclobutane is unique due to the presence of both a tert-butyl group and a methylene group on the cyclobutane ring. This combination imparts specific steric and electronic properties, making it valuable for various applications in synthesis and research .
Properties
CAS No. |
2866333-96-0 |
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Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-tert-butyl-3-methylidenecyclobutane |
InChI |
InChI=1S/C9H16/c1-7-5-8(6-7)9(2,3)4/h8H,1,5-6H2,2-4H3 |
InChI Key |
RDIJMKIKTCDBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=C)C1 |
Origin of Product |
United States |
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